molecular formula C4H7N3O B13298064 1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol

1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol

Cat. No.: B13298064
M. Wt: 113.12 g/mol
InChI Key: WYZRLXYOIMXEBO-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 1,2,4-triazole with ethylene oxide under basic conditions. Another method includes the use of microwave-assisted synthesis, which has been shown to be efficient and yield higher amounts of the desired product. For instance, a study demonstrated the synthesis of double-headed derivatives of 1-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol using dl-malic acid under microwave irradiation .

Chemical Reactions Analysis

1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits significant biological activities, including antifungal, antibacterial, and antiviral properties.

    Medicine: The triazole ring is a common structural motif in many drugs, including antifungal agents like itraconazole and fluconazole.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, the compound’s antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanol

InChI

InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7)

InChI Key

WYZRLXYOIMXEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NN1)O

Origin of Product

United States

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